4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline

Intramolecular charge transfer Fluorescence tuning Solvatochromism

Researchers requiring a terpyridine ligand with both optical tunability and a covalent anchoring handle often face the synthetic burden of post-functionalizing inert analogues. 4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline solves this by offering a primary amine directly on the 4'-phenyl ring. Key benefits: • Enables intramolecular charge transfer (ICT) for ratiometric polarity sensing, a feature absent in 4'-phenyl or nitro analogs. • Direct amine handle allows Pd-catalyzed polycondensation into electrochromic polyimines (φ up to 68%) or amide coupling for surface catalyst immobilization. • Forms stable lanthanide complexes for luminescent DNA probes with high binding affinity, bypassing the need for precursor reduction.

Molecular Formula C21H16N4
Molecular Weight 324.4 g/mol
CAS No. 178265-65-1
Cat. No. B062703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline
CAS178265-65-1
Molecular FormulaC21H16N4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)N
InChIInChI=1S/C21H16N4/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H,22H2
InChIKeyCYISWQZYBSHTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Terpyridine Ligand Baseline


4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline, commonly referred to as 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT or ptpy), is a heterocyclic organic compound belonging to the 2,2':6',2''-terpyridine (tpy) family. It features a tridentate terpyridine core substituted at the 4'-position with a 4-aminophenyl group [1]. The molecular formula is C21H16N4 with a molecular weight of 324.38 g·mol⁻¹, a melting point of 253–254 °C, and a predicted boiling point of 513.0±45.0 °C . The compound serves as a versatile N^N^N-donor ligand for transition metal and lanthanide ions, and its primary aromatic amine functionality enables further covalent modification for incorporation into polymers, metal-organic frameworks, and bioconjugates [2].

N^N^N-tridentate terpyridine ligand for transition metal and lanthanide coordination
Primary aromatic amine enables covalent conjugation to polymers, MOFs, and biomoleculespolyimine, amide, diazo chemistries
Intramolecular charge-transfer (ICT) character for fluorescence tuning and ratiometric sensing

Why Generic 4'-Substituted Terpyridines Cannot Replace It


Within the terpyridine ligand class, 4'-substitution profoundly modulates photophysical behavior, yet not all substituents are functionally equivalent. The primary amino group in 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline imparts a unique combination of strong electron-donating character and a reactive handle for covalent conjugation that is absent from halogen-, alkyl-, or unsubstituted phenyl-terpyridine analogs. This amino group enables intramolecular charge transfer (ICT) transitions that red-shift absorption and emission, a feature not observed with electron-withdrawing or weakly donating substituents [1]. Furthermore, the NH₂ group is essential for the formation of polyimines and amides, enabling incorporation into electrochromic polymers and bioconjugates via established chemistries—pathways unavailable to the nitro precursor, 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine, without prior reduction . Generic substitution with a non-amino analog therefore forfeits both the ICT-derived optical tunability and the covalent anchoring functionality that define this compound's practical utility.

Non-amino 4'-substituted terpyridines lack ICT donor character and cannot support dual fluorescence or large solvatochromic shifts.
4'-Phenyl or halogenated analogs cannot form polyimines or electrochromic polymers via direct Pd-catalyzed C–N coupling.
The nitro precursor requires an additional reduction step prior to amine-based conjugation, adding synthetic time and yield variability.

Quantitative Differentiation vs. Closest Terpyridine Analogs


ICT-Driven Red-Shift vs. 4'-Phenyl-terpyridine

The introduction of the NH₂ group at the para-position of the 4'-phenyl ring transforms the lowest-energy electronic transition from a locally excited (LE) state (π_tpy→π*_tpy) to an intramolecular charge transfer (ICT) transition (π_Ph→π*_tpy). In the seminal study by Mutai et al. (2001), 4'-phenyl-terpyridine (ptp, compound 3) and its Br-, Cl-, and CH₃-substituted derivatives exhibited absorption and fluorescence in the same spectral region, whereas NH₂-ptp (compound 14) and Me₂N-ptp (compound 15) showed absorption and fluorescence at much longer wavelengths [1]. The fluorescence maxima of NH₂-ptp displayed a solvent dependence exceeding 130 nm, confirming the ICT character that is absent in the non-amino parent compound [1].

ICT vs. LE Transition
Head-to-head
NH₂-ptp: ICT transition (π_Ph→π*_tpy); >130 nm fluorescence solvent shift. 4'-phenyl-tpy: local excitation only, no solvent-dependent red-shift.
Enables environmental polarity sensing; non-amino analogs cannot deliver this ICT character.
Mutai et al. 2001; steady-state and semi-empirical MO validation.
Intramolecular charge transfer Fluorescence tuning Solvatochromism

Lanthanide Sensitization Efficiency for Eu³⁺ and Tb³⁺ Luminescence

The ptpy ligand (4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline) functions as an efficient light-harvesting antenna for Eu³⁺ and Tb³⁺ ions. Ghosh et al. (2017) reported that [Eu(ptpy)₂Cl₂]Cl (complex 1) and [Tb(ptpy)Cl₂]Cl (complex 2) exhibit bright, long-lived luminescence characteristic of f→f transitions (⁵D₀→⁷F_J for Eu³⁺; ⁵D₄→⁷F_J for Tb³⁺), confirming favorable photo-induced energy transfer from the ptpy triplet state to the Ln³⁺ emissive excited states [1]. The inner-sphere hydration number (q) was determined as 1.35 for the Eu³⁺ complex and 1.86 for the Tb³⁺ complex from excited-state lifetime measurements in H₂O and D₂O, indicating partial ligand displacement by water but retention of the emissive species in aqueous solution [1].

Ln³⁺ Sensitization
Class-level inference
Eu/Tb-ptpy hydration number q ≈ 1.4–1.9 vs. q ≈ 3–4 for parent tpy complexes. Retains luminescence in H₂O.
Reported lower non-radiative quenching supports aqueous luminescence bioprobe research.
Ghosh et al. 2017; Horrocks equation applied.
Lanthanide luminescence Antenna effect Photophysical sensitization

Dual Fluorescence for Ratiometric Sensing

Song et al. (2010) demonstrated that 4'-(p-aminophenyl)-2,2':6',2''-terpyridine (APT) exhibits dual fluorescence in polar solvents, attributed to emission from both a locally excited (LE) state and an intramolecular charge transfer (ICT) state [1]. The two-state kinetic model was validated by time-correlated single photon counting (TCSPC) decay measurements. Furthermore, the emission maxima of APT show linear correlations with solvent polarity parameters (E_T(30)), with distinct slopes for protic and aprotic solvents due to hydrogen bonding at the amino nitrogen [1]. This dual-emission feature is not observed in 4'-phenyl-terpyridine or 4'-(4-nitrophenyl)-terpyridine, which lack the electron-donating amino group.

Dual Emission
Cross-study comparable
APT: dual LE + ICT fluorescence in polar solvents; two distinct E_T(30) correlation slopes. Phenyl- and nitro-analogs: single LE emission.
Ratiometric polarity and H-bonding sensing possible; no structural substitute for dual-emission feature.
Song et al. 2010; TCSPC-validated kinetics.
Dual fluorescence Ratiometric sensing Local excited state Intramolecular charge transfer

Polymerizable Amino Handle for Electrochromic Materials

The primary aromatic amine of 4'-(4-aminophenyl)-2,2':6',2''-terpyridine serves as a direct monomer for Pd-catalyzed polycondensation with dibromoaryl monomers (e.g., 2,7-dibromo-N-(2-ethylhexyl)carbazole) to yield terpyridine-functionalized polyiminocarbazolylenes [1]. These polymers exhibit fluorescence quantum yields up to 68% and form electrochromic films upon metal-ion complexation and layer-by-layer assembly. Films of zinc and nickel complexes show reversible color changes from yellow (neutral) to green/blue (oxidized) with switching times of 300 ms to 1.1 s and transmittance changes up to 24.6% at 300 nm [1]. In contrast, 4'-phenyl-terpyridine lacks the amino handle for imine bond formation and cannot be directly integrated into the polymer backbone via this polycondensation route.

Polymerization Handle
Head-to-head
NH₂-tpy: forms polyiminocarbazolylenes (M_w ~3,000 Da, Φ_F up to 68%); electrochromic ΔT up to 24.6%. 4'-phenyl-tpy: no C–N coupling route.
Only reported direct monomer for electrochromic polymer films; polyimine chemistry is inaccessible otherwise.
Maier et al. 2011; layer-by-layer film assembly.
Electrochromic polymers Polycondensation Supramolecular assembly

DNA and Protein Binding Affinity of ptpy-Lanthanide Complexes

The [Ln(ptpy)₂Cl₂]Cl complexes (Ln = Eu, Tb) demonstrated avid binding to calf thymus DNA with binding constants (K_b) on the order of 10⁵ M⁻¹, attributed to partial intercalation of the planar ptpy ligands between DNA base pairs [1]. Additionally, the complexes exhibited strong interaction with serum albumin proteins (BSA and HSA) with binding constants (K) of ~10⁵ M⁻¹, as determined by tryptophan fluorescence quenching studies [1]. The pendant amino group of ptpy enables further conjugation to biomolecules (e.g., DTPA-bisamide derivatives) for targeted cellular delivery, as demonstrated by Dasari et al. (2021), where [Eu(dtntp)(H₂O)] and [Tb(dtntp)(H₂O)] complexes showed intracellular localization in HeLa cells and significant photocytotoxicity [2].

DNA Binding
Class-level inference
ptpy-Ln complexes: K_b ~10⁵ M⁻¹ vs. parent tpy complexes K_b ~10³–10⁴ M⁻¹. ~10- to 100-fold higher affinity.
Supports DNA-targeted bioimaging and research probe development; affinity context requires replication.
Ghosh et al. 2017; UV-Vis titration with CT-DNA.
DNA intercalation Serum albumin binding Bioimaging probes

Synthetic Versatility: NH₂ vs. NO₂ Precursor

The primary amine in 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline is directly available for diazotization, amide bond formation, Schiff base condensation, and Buchwald-Hartwig coupling without additional activation steps . The standard synthesis of this compound involves reduction of the 4'-nitrophenyl precursor using SnCl₂/HCl or catalytic hydrogenation . In contrast, the nitro precursor (4'-(4-nitrophenyl)-2,2':6',2''-terpyridine) is itself a stable compound often used as a storage form, but requires a reduction step prior to any amine-based chemistry . This additional step introduces reagent costs, purification requirements, and batch variability that are eliminated when the amino compound is procured directly. The NH₂ group also provides a distinct ¹H NMR and IR spectroscopic handle for quality control: characteristic N–H stretching bands and a D₂O-exchangeable NH₂ resonance.

Synthetic Route
Supporting evidence
Pre-formed NH₂ eliminates 1 reduction step (SnCl₂/HCl or H₂/Pd-C) required from nitro precursor; typical reduction yields 70–90%.
Saves one synthetic transformation, reducing reagent costs and batch variability.
Standard protocols; data to verify for specific scale.
Synthetic intermediate Diazotization Amide coupling Schiff base formation

Highest-Value Application Scenarios


Luminescent Lanthanide Bioprobes for Cellular Imaging

The ptpy ligand's efficient antenna effect for Eu³⁺ and Tb³⁺ luminescence, combined with the enhanced DNA binding affinity (K_b ~ 10⁵ M⁻¹) of its lanthanide complexes [1], makes 4-(2,6-dipyridin-2-ylpyridin-4-yl)aniline the preferred choice for constructing luminescent bioprobes. The pendant NH₂ group enables conjugation to DTPA-bisamide chelating platforms, yielding thermodynamically stable, coordinatively saturated [Ln(dtntp)(H₂O)] complexes that exhibit intracellular localization and photocytotoxicity in HeLa cells [2]. Non-amino analogs lack both the conjugation handle and the ICT-derived photophysical advantages demonstrated in Section 3.

Electrochromic Smart Windows via Polyimine Chemistry

The primary amine enables direct Pd-catalyzed polycondensation with dibromoaryl monomers to produce terpyridine-functionalized polyiminocarbazolylenes (M_w ~3,000 Da) with fluorescence quantum yields up to 68% [1]. These polymers form electrochromic films via layer-by-layer assembly with metal ions (Zn²⁺, Ni²⁺, Co²⁺), exhibiting reversible color switching with response times as low as 300 ms and transmittance modulation up to 24.6% at 300 nm [1]. 4'-Phenyl-terpyridine cannot participate in this polyimine-forming chemistry, making the amino derivative irreplaceable for this materials platform.

Fluorescence Polarity Sensors with Dual Emission

The dual fluorescence (LE + ICT) of 4'-(p-aminophenyl)-2,2':6',2''-terpyridine in polar solvents, validated by TCSPC and characterized by linear correlations between emission maxima and E_T(30) solvent polarity parameters [1], enables ratiometric sensing of microenvironment polarity and hydrogen-bonding capacity. This capability is structurally impossible for 4'-phenyl-terpyridine or 4'-nitrophenyl-terpyridine, which exhibit only a single LE emission band, establishing the amino compound as the only viable candidate for ratiometric optical sensor development.

Covalent Surface Immobilization for Heterogeneous Catalysis

The NH₂ group allows covalent anchoring of the terpyridine metal-binding domain onto carboxylic acid-functionalized surfaces (via amide coupling), aldehyde-functionalized surfaces (via Schiff base formation), or diazotized surfaces (via azo coupling) [1]. This enables the preparation of heterogeneous catalysts with precisely positioned metal centers, a capability not shared by 4'-phenyl-terpyridine or 4'-halogenated terpyridines, which require separate linker installation steps. The elimination of one synthetic transformation reduces surface loading variability and improves batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Lanthanide luminescence bioprobe research
Antenna effect and reactive amine handle for bioconjugation
Eu³⁺/Tb³⁺ luminescence brightness in aqueous buffers; cellular uptake endpoint
Electrochromic film and polymer research
Direct polymerizable amino group for polyimine chemistry
Switching speed, transmittance modulation, and film reproducibility
Ratiometric fluorescence sensor development
Dual-emission LE+ICT behavior
Emission maxima solvent-dependence and linearity of E_T(30) correlation
Heterogeneous catalyst surface immobilization
Covalent anchoring via amine (amide, Schiff base, azo coupling)
Surface loading consistency and metal-center accessibility

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